Peliglitazar racemate

Descripción general

Descripción

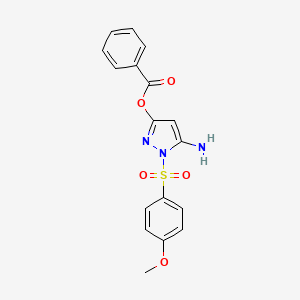

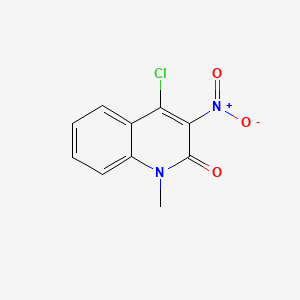

Peliglitazar racemate is the racemate of Peliglitazar . It’s a novel dual α/γ PPAR (Peroxisome proliferator-activated receptor) activator . It has been shown to have both glucose and lipid-lowering effects when tested in animal models of diabetes and dyslipidemia .

Molecular Structure Analysis

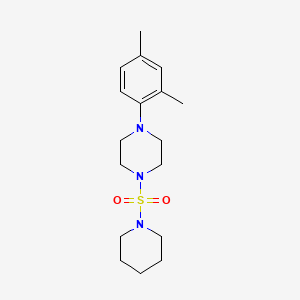

The molecular weight of Peliglitazar racemate is 530.57 . Its molecular formula is C30H30N2O7 . The SMILES representation of its structure is O=C(O)CN(C(OC1=CC=C(OC)C=C1)=O)C(C2=CC=C(OCCC3=C©OC(C4=CC=CC=C4)=N3)C=C2)C .Aplicaciones Científicas De Investigación

Metabolism and Disposition in Humans

Peliglitazar, identified as a dual α/γ peroxisome proliferator-activated receptor activator, was extensively studied for its metabolism and disposition in humans. Research indicated that peliglitazar and its 1-O-β-acyl-glucuronide conjugate were the major components in plasma. The clearance pathway was mainly through biliary elimination of glucuronide conjugates, with a significant portion recovered in feces. This study highlighted peliglitazar’s metabolic pathways and excretion processes, providing crucial insights for its pharmacokinetics (Wang et al., 2011).

Plasma Stability and Circulation

Another study focused on the plasma stability of peliglitazar, comparing it to its structural analog muraglitazar. The research showed that peliglitazar's acyl glucuronide (AG) metabolite was the major circulating component in humans, differing significantly in plasma stability compared to muraglitazar. This difference in plasma stability impacted the drug's metabolism and potential risk assessment, demonstrating the complexities in evaluating pharmacokinetic properties of drug metabolites (Zhang et al., 2011).

Stability in Pharmaceutical Formulations

Research on the chemical stability of peliglitazar in pharmaceutical formulations revealed that coating excipients significantly impact its stability. Different combinations of film-forming polymers and plasticizers/detackifiers showed varying degrees of stability, with certain combinations providing higher stability. This study is crucial for the development of stable and effective peliglitazar pharmaceutical formulations (Kestur et al., 2020).

Active Film-Coating Approach

A study explored an active film-coating approach to enhance the chemical stability of peliglitazar, which was susceptible to both acid and base-catalyzed degradation. This novel approach involved trapping drug particles in non-reactive coating material, leading to significantly enhanced chemical stability. This research provides a novel methodology for stabilizing sensitive drug molecules like peliglitazar (Desai et al., 2012).

Clinical Significance of Drug Chirality

The clinical significance of drug chirality, including that of peliglitazar, was examined in a study highlighting the differences in pharmacodynamic and pharmacokinetic profiles of enantiomers in racemic mixtures. It underscored the potential clinical advantages of using single enantiomers over racemates, such as improved therapeutic profiles and reduced drug interactions, which are pertinent for drugs like peliglitazar (Hutt & Tan, 2012).

Mecanismo De Acción

Direcciones Futuras

The development of racemates like Peliglitazar racemate is a crucial topic for effectively utilizing racemates synthesized by chemical means . Future directions may involve the development of novel enantioseparation methods, which could greatly reinvigorate the existing individual methods and facilitate the emergence of cross-cutting ideas among researchers from different enantioseparation domains .

Propiedades

IUPAC Name |

2-[(4-methoxyphenoxy)carbonyl-[1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUADMYMMZWFUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870325 | |

| Record name | N-[(4-Methoxyphenoxy)carbonyl]-N-(1-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}ethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Peliglitazar racemate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2,N2-dimethyl-6-[[[1-(1-naphthalenyl)-5-tetrazolyl]thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1663224.png)

![7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B1663225.png)

![1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B1663226.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-oxo-3-phenyl-2-quinazolinyl)thio]acetamide](/img/structure/B1663227.png)

![2-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide](/img/structure/B1663228.png)

![(7R,9R)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1663233.png)